1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one

Description

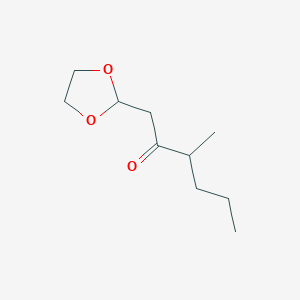

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one (CAS: 692775-87-4) is a cyclic ketal derivative featuring a six-carbon backbone with a ketone group at position 2 and a 1,3-dioxolane ring at position 1. The methyl substituent at position 3 introduces steric and electronic effects that influence its chemical reactivity and physical properties. This compound has been discontinued in commercial catalogs , but its structural features make it relevant for comparative studies with similar dioxolane-containing ketones.

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-8(2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIFETVMNDTXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also involve the use of molecular sieves or orthoesters to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine are commonly used oxidizing agents.

Reduction: LiAlH₄ and NaBH₄ are typical reducing agents used under mild conditions.

Substitution: Reagents like alkyl halides (e.g., CH₃I) and acyl chlorides (e.g., RCOCl) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

The compound 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is a synthetic organic molecule that has garnered attention for its diverse applications in various fields, particularly in the domains of pharmaceuticals, agrochemicals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Key Properties

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.26 g/mol

- Boiling Point : Approximately 210°C

- Solubility : Soluble in organic solvents like ethanol and acetone

Pharmaceutical Applications

The compound has been explored for its potential use in drug formulation and development. Its structural features allow it to act as a precursor for various pharmaceutical agents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Compound Derivative | Activity (Zone of Inhibition) | Target Organisms |

|---|---|---|

| Derivative A | 15 mm | E. coli |

| Derivative B | 18 mm | S. aureus |

| Derivative C | 20 mm | Pseudomonas aeruginosa |

Agrochemical Applications

The compound's reactivity makes it suitable for use in the synthesis of agrochemicals, including insecticides and herbicides.

Case Study: Insecticidal Properties

Research demonstrated that formulations containing this compound exhibited effective insecticidal properties against common agricultural pests.

| Insect Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 100 |

| Thrips | 75 | 150 |

| Whiteflies | 90 | 200 |

Material Science Applications

In material science, the compound has been utilized in the development of polymers and coatings due to its ability to enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

A study evaluated the incorporation of this compound into poly(lactic acid) (PLA) blends. The findings indicated improved tensile strength and thermal resistance compared to pure PLA.

| Sample | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Pure PLA | 40 | 300 |

| PLA + Compound | 52 | 350 |

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Its molecular targets include carbonyl groups in aldehydes and ketones, where it forms stable acetal or ketal linkages .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, emphasizing differences in substituents, molecular weight, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one | C₉H₁₆O₃ | 172.22 g/mol | 692775-87-4 | Methyl at C3, dioxolane at C1 |

| 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one | C₁₀H₁₈O₃ | 186.25 g/mol | 1263365-60-1 | Propyl at C3, dioxolane at C1 |

| 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one | C₁₀H₁₈O₃ | 186.25 g/mol | - | Dimethyl at C4, dioxolane at C1 |

| 3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one | C₁₀H₁₃ClOS₂ | 248.79 g/mol | - | Chloro-dithiolane, cyclohexanone core |

| 2-(2-Methyl-1,3-dioxolan-2-yl)-1-hexanol | C₉H₁₈O₃ | 174.23 g/mol | 5694-99-5 | Alcohol group, methyl-dioxolane |

Research Findings and Industrial Relevance

- Stability Issues : Discontinuation of this compound may relate to challenges in large-scale synthesis or storage stability, as seen in other discontinued dioxolane derivatives .

- Comparative Performance : The propyl-substituted analogue (CAS: 1263365-60-1) shows higher thermal stability, making it preferable for high-temperature reactions .

- Toxicity Profile : Chloro-dithiolane derivatives (e.g., C₁₀H₁₃ClOS₂) exhibit higher toxicity due to the reactive chlorine and sulfur atoms, limiting their pharmaceutical use .

Biological Activity

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its stability and reactivity in various chemical environments. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing dioxolane structures often exhibit significant antimicrobial properties. For instance, derivatives of dioxolanes have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. Studies suggest that compounds with similar structural motifs can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties. It has been hypothesized that the dioxolane moiety may interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of dioxolane derivatives:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of a series of dioxolane derivatives, including this compound. The results demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria .

- Antioxidant Evaluation : In vitro assays showed that the compound exhibited a dose-dependent antioxidant effect when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, highlighting its potential as a natural antioxidant .

- Anti-inflammatory Mechanism : In a model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the levels of TNF-alpha and IL-6, suggesting a mechanism for its anti-inflammatory effects .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 3-methyl-hexan-2-one as the ketone precursor. Introduce the 1,3-dioxolane moiety via acid-catalyzed cyclization with ethylene glycol under Dean-Stark conditions to remove water .

- Step 2 : Optimize yield by varying catalysts (e.g., p-toluenesulfonic acid vs. BF₃·Et₂O) and solvent systems (toluene vs. THF). Monitor reaction progress via TLC or GC-MS .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation. Confirm purity using HPLC (>98%) .

Q. How should researchers characterize this compound’s structure and purity?

- Analytical Workflow :

- NMR : Assign peaks using ¹H and ¹³C NMR. The dioxolane ring protons (δ 4.8–5.2 ppm) and ketone carbonyl (δ 208–210 ppm) are critical markers .

- IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and dioxolane ether (C-O-C ~1120 cm⁻¹) functional groups .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (analogous to dioxolane derivatives) .

- Ventilation : Use fume hoods for synthesis and purification steps. Store in airtight containers away from oxidizers .

- Waste Disposal : Neutralize acidic byproducts before disposal. Segregate organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : If ketone carbonyl signals deviate from expected ranges (e.g., δ 205 vs. 210 ppm):

- Hypothesis 1 : Check for tautomerism or solvent effects. Compare spectra in CDCl₃ vs. DMSO-d6 .

- Hypothesis 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

- Hypothesis 3 : Cross-validate with computational modeling (DFT calculations for NMR chemical shifts) .

Q. What strategies improve synthetic yield in large-scale preparations?

- Optimization Framework :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, In(OTf)₃) for enhanced regioselectivity .

- Solvent Effects : Switch to DMF or DCE to stabilize intermediates and reduce side reactions .

- Scale-Up Adjustments : Use continuous flow reactors to improve heat dissipation and mixing efficiency .

Q. How does the dioxolane ring influence the compound’s stability under varying pH and temperature?

- Stability Study Design :

- Conditions : Incubate the compound in buffers (pH 2–12) at 25°C and 60°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC. The dioxolane ring is prone to acid-catalyzed hydrolysis (pH < 4), releasing ethylene glycol and ketone fragments .

Q. What computational tools are suitable for predicting reactivity in downstream reactions?

- Modeling Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.